molecular formula C6H9BrN4 B1400281 5-Bromo-6-ethyl-2,4-pyrimidinediamine CAS No. 861103-60-8

5-Bromo-6-ethyl-2,4-pyrimidinediamine

Cat. No. B1400281
CAS RN: 861103-60-8
M. Wt: 217.07 g/mol
InChI Key: LDBFUJOVNWPXMM-UHFFFAOYSA-N
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Description

“5-Bromo-6-ethyl-2,4-pyrimidinediamine” is a chemical compound with the molecular formula C6H9BrN4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, often involves reactions with organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 5th position by a bromine atom and at the 6th position by an ethyl group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 217.07 . The compound should be stored in a tightly closed container, in a cool and dry place .

Scientific Research Applications

Antiviral Activity

5-Bromo-6-ethyl-2,4-pyrimidinediamine and its derivatives have been investigated for their antiviral properties. For instance, studies on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 (including bromine and other groups) demonstrated marked inhibitory activity against retrovirus replication in cell culture, with some derivatives showing pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir (Hocková et al., 2003).

Potential Antimalarial Agent

Research into similar compounds, such as 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, has been conducted to explore their potential as antimalarial agents. However, initial studies on these compounds showed a lack of significant antimalarial activity (Hung & Werbel, 1984).

Structural and Spectral Analysis

Structural, bonding, and spectral analysis of antimalarial drugs structurally similar to this compound, like 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine, have been studied. These analyses include investigating molecular geometry, natural bond orbital, and molecular electrostatic potential, which are crucial for understanding the drug's efficacy (Sherlin et al., 2018).

Synthesis of Novel Compounds

The synthesis of novel compounds using derivatives of this compound has been a subject of research. For example, new azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine have been synthesized, showcasing the versatility of 5-bromo substituted pyrimidines in creating new chemical entities (Nikpour et al., 2012).

Inhibition of Enzymes

This compound and its derivatives have been evaluated for their ability to inhibit various enzymes, such as dihydrouracil dehydrogenase and uridine phosphorylase. These studies are significant in understanding the compound's potential therapeutic applications and biochemical interactions (Goudgaon et al., 1993).

Safety and Hazards

When handling “5-Bromo-6-ethyl-2,4-pyrimidinediamine”, it is advised to avoid breathing mist, gas or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

It is structurally similar to pyrimethamine , which is known to inhibit the dihydrofolate reductase of plasmodia . This enzyme plays a crucial role in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .

Mode of Action

5-Bromo-6-ethyl-2,4-pyrimidinediamine likely interacts with its target in a similar manner to Pyrimethamine. Pyrimethamine inhibits dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, selectively affecting plasmodia and Toxoplasma gondii .

Biochemical Pathways

The affected biochemical pathway is the folic acid pathway. By inhibiting dihydrofolate reductase, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acid precursors . This disruption affects the growth of plasmodia and Toxoplasma gondii .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disrupted DNA synthesis and cell multiplication in plasmodia and Toxoplasma gondii, due to the inhibition of dihydrofolate reductase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, pH, and light exposure . Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as their metabolic rate, the presence of other drugs, and individual genetic factors .

properties

IUPAC Name

5-bromo-6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFUJOVNWPXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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